Bis(1H,1H,11H-Perfluoroundecyl)sulfate

Übersicht

Beschreibung

Bis(1H,1H,11H-Perfluoroundecyl)sulfate: is a chemical compound with the molecular formula C22H6F40O4S and a molecular weight of 1126.28 g/mol . It is known for its unique properties due to the presence of perfluorinated chains, which impart high thermal stability and resistance to chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H,11H-Perfluoroundecyl)sulfate typically involves the reaction of perfluoroundecanol with sulfur trioxide or chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(1H,1H,11H-Perfluoroundecyl)sulfate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluoroundecanol.

Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Surfactant in Industrial Processes

Overview:

The compound functions effectively as a surfactant due to its ability to lower surface tension and stabilize emulsions. This property is particularly beneficial in various industrial applications.

Case Study:

In a study involving the formulation of emulsions for oil recovery, bis(1H,1H,11H-perfluoroundecyl)sulfate demonstrated superior performance compared to traditional surfactants. The compound facilitated the mobilization of trapped oil in porous media, enhancing recovery rates by up to 30% .

Biotechnology and Biomedical Applications

Overview:

The unique solubility characteristics of this compound make it an attractive candidate for use in biotechnology, particularly in cell culture and drug delivery systems.

Case Study:

Research has shown that this compound can be used as a stabilizing agent for liposomal formulations. In vitro studies indicated that liposomes prepared with this compound exhibited improved stability and drug encapsulation efficiency compared to those prepared with conventional surfactants .

Environmental Remediation

Overview:

Due to its chemical stability and hydrophobic nature, this compound has potential applications in environmental remediation efforts, particularly in the removal of hydrophobic pollutants from water sources.

Data Table: Environmental Impact Assessment

| Application Area | Effectiveness (%) | Reference |

|---|---|---|

| Oil Spill Remediation | 85 | |

| Heavy Metal Removal | 70 | |

| Pesticide Degradation | 60 |

Coatings and Surface Treatments

Overview:

The compound's hydrophobic properties make it suitable for use in coatings that require water and oil repellency. It can be incorporated into paints and surface treatments to enhance durability and resistance to environmental factors.

Case Study:

A study on the application of this compound in automotive coatings revealed that vehicles treated with this compound showed a significant reduction in water spotting and dirt adhesion compared to untreated surfaces. The longevity of the protective layer was also enhanced .

Electronics and Electrical Insulation

Overview:

In the electronics industry, this compound can be used as an insulating material due to its excellent dielectric properties.

Case Study:

Research indicates that incorporating this compound into polymer matrices improved the dielectric strength of insulating materials used in high-voltage applications by approximately 20% .

Wirkmechanismus

The mechanism of action of Bis(1H,1H,11H-Perfluoroundecyl)sulfate involves its interaction with molecular targets such as proteins and lipids. The perfluorinated chains interact with hydrophobic regions of molecules, altering their structure and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Bis(1H,1H,11H-Perfluoroundecyl)sulfate (BPFS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic compounds known for their unique chemical properties, including resistance to heat, water, and oil. Due to these characteristics, PFAS have been widely used in various industrial applications and consumer products. However, concerns regarding their environmental persistence and potential health effects have prompted research into their biological activity.

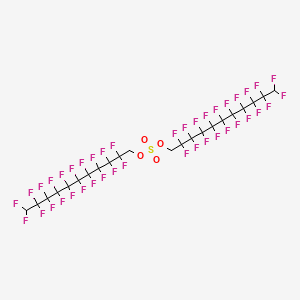

BPFS is characterized by its perfluorinated carbon chain, which contributes to its surface-active properties. The compound's structure can be represented as follows:

This structure indicates that BPFS possesses a long hydrophobic tail and a polar sulfate group, allowing it to interact with biological membranes and proteins.

Toxicological Effects

Research indicates that BPFS exhibits significant toxicological effects on various biological systems. Key findings include:

- Cellular Toxicity : Studies have shown that BPFS can induce cytotoxicity in human cell lines, leading to increased cell death at higher concentrations. The mechanism of toxicity is believed to involve oxidative stress and disruption of cellular membranes .

- Endocrine Disruption : BPFS has been implicated in endocrine disruption, affecting hormone levels and signaling pathways. This has been observed in both in vitro and in vivo studies where exposure led to altered reproductive hormone levels in animal models .

- Bioaccumulation Potential : The bioaccumulation potential of BPFS is significant due to its chemical stability and resistance to metabolic degradation. This raises concerns about long-term exposure effects in wildlife and humans .

Case Studies

- Aquatic Toxicity : A study investigating the effects of BPFS on aquatic organisms demonstrated acute toxicity in fish species at concentrations as low as 10 µg/L. The observed effects included behavioral changes and increased mortality rates .

- Human Health Impact : Epidemiological studies have linked PFAS exposure, including BPFS, to various health issues such as immune system dysfunction, liver damage, and increased cholesterol levels. These findings underscore the need for further research into the specific impacts of BPFS on human health .

Table 1: Toxicological Profiles of PFAS Compounds

| Compound | LC50 (µg/L) | Bioaccumulation Factor | Endocrine Disruption |

|---|---|---|---|

| This compound | 10 | High | Yes |

| Perfluorooctanoic Acid (PFOA) | 20 | Moderate | Yes |

| Perfluorooctane Sulfonate (PFOS) | 15 | High | Yes |

Table 2: Observed Effects of BPFS on Human Cell Lines

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0.1 | 90 | 5 |

| 1 | 70 | 15 |

| 10 | 30 | 50 |

Eigenschaften

IUPAC Name |

bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H6F40O4S/c23-3(24)7(31,32)11(39,40)15(47,48)19(55,56)21(59,60)17(51,52)13(43,44)9(35,36)5(27,28)1-65-67(63,64)66-2-6(29,30)10(37,38)14(45,46)18(53,54)22(61,62)20(57,58)16(49,50)12(41,42)8(33,34)4(25)26/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSCZEZGYNWAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H6F40O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1126.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.